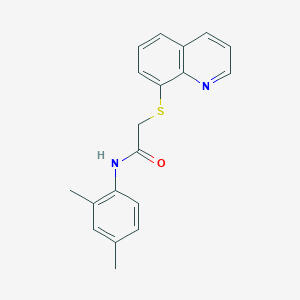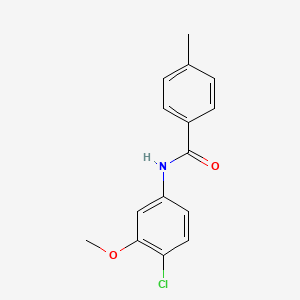
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQA is a member of the thioacetamide family of compounds, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess a wide range of biochemical and physiological effects. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide also possesses potent biological activity, making it an ideal candidate for studying its mechanism of action and potential therapeutic applications. However, N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the exact mechanism of action of N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide and identifying its molecular targets. Additionally, future research could explore the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide in other diseases such as diabetes and cardiovascular disease.
合成法
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide can be synthesized through a multi-step reaction process involving the condensation of 2,4-dimethylphenylamine and 8-chloroquinoline, followed by thiolation with sodium hydrosulfide and acetylation with acetic anhydride. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to have neuroprotective effects by inhibiting amyloid beta aggregation and reducing oxidative stress in neuronal cells.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-16(14(2)11-13)21-18(22)12-23-17-7-3-5-15-6-4-10-20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENHTMTWGANMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)



![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)